

TD034: A Selective HDAC11 Inhibitor for Research and Drug Development

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Compound of Interest		
Compound Name:	TD034	
Cat. No.:	B15545039	Get Quote

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of **TD034**, a selective, reversible, and noncovalent inhibitor of histone deacetylase 11 (HDAC11). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC11 in various diseases, including cancer and immunological disorders. This document details the biochemical properties of **TD034**, its mechanism of action, and its effects on key cellular signaling pathways. Experimental protocols for assays relevant to the study of **TD034** and HDAC11 are also provided.

Introduction to HDAC11

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[2] HDAC11 is the sole member of the class IV HDAC family and is distinguished by its unique structure and substrate specificity.[2] It is involved in the regulation of the immune response, inflammation, and lipid metabolism.[2] Notably, HDAC11 possesses robust defatty-acylase activity, which is significantly more efficient than its deacetylase activity.

TD034: A Potent and Selective HDAC11 Inhibitor

TD034 is a small molecule inhibitor characterized by its high potency and selectivity for HDAC11. Its inhibitory activity is reversible and noncovalent.



Biochemical Potency

The inhibitory potency of **TD034** against HDAC11 has been quantified through in vitro enzymatic assays.

Parameter	Value	Reference
IC50	5.1 nM	
Ki	1.5 nM	_

Table 1: Biochemical Potency of **TD034** against HDAC11. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate the high affinity of **TD034** for HDAC11.

Selectivity Profile

TD034 exhibits high selectivity for HDAC11 and does not inhibit other HDACs or sirtuins, making it a valuable tool for studying the specific functions of HDAC11.

Mechanism of Action and Cellular Effects

TD034 exerts its effects by inhibiting the enzymatic activity of HDAC11, leading to alterations in the acylation status of its substrates and modulation of downstream signaling pathways.

Inhibition of SHMT2 Defatty-Acylation

One of the key known substrates of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in one-carbon metabolism. HDAC11 removes fatty acyl groups from SHMT2. **TD034** inhibits this defatty-acylation activity.

Cell Line	TD034 Concentration	Effect on SHMT2 Fatty Acylation	Reference
HEK293T	2 μΜ	Significant increase	

Table 2: Effect of **TD034** on SHMT2 Fatty Acylation. Treatment of HEK293T cells with **TD034** leads to a measurable increase in the fatty acylation of SHMT2.



Modulation of the YAP1/Hippo Signaling Pathway

TD034 has been shown to decrease the protein levels of Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling pathway. The Hippo pathway is crucial for regulating organ size, cell proliferation, and apoptosis.

Cell Line	TD034 Concentration	Effect on YAP1 Protein Levels	Effect on YAP1 Target Gene mRNA (CTGF, CYR61)	Reference
A549	5-10 μΜ	Significant reduction	Decrease	

Table 3: Effect of **TD034** on the YAP1/Hippo Pathway. In A549 lung cancer cells, **TD034** treatment reduces YAP1 protein levels and the expression of its downstream target genes.

Key Signaling Pathways Modulated by HDAC11

HDAC11 is implicated in several important signaling pathways, making it a compelling therapeutic target.

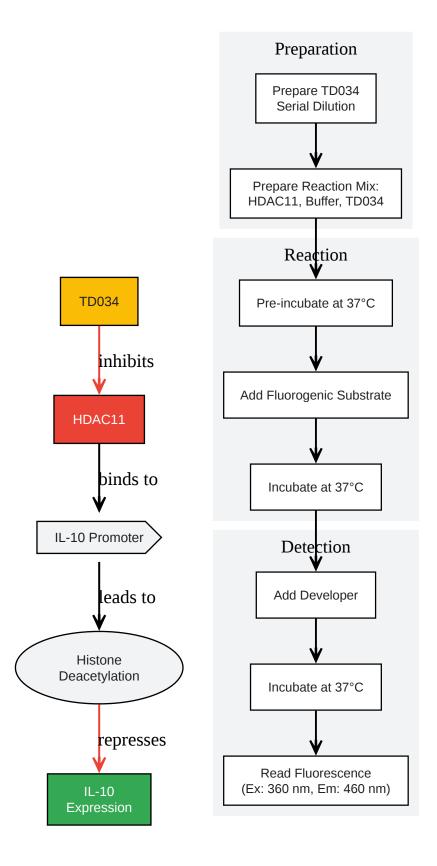
Type I Interferon (IFN) Signaling

HDAC11 negatively regulates type I IFN signaling through the defatty-acylation of SHMT2. By removing fatty acyl groups from SHMT2, HDAC11 promotes the ubiquitination and subsequent downregulation of the type I IFN receptor (IFNAR1). Inhibition of HDAC11 with **TD034** is expected to enhance type I IFN signaling.









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References

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